Cas no 1206979-19-2 (1-Chloro-7-(difluoromethoxy)isoquinoline)

1-Chloro-7-(difluoromethoxy)isoquinoline 化学的及び物理的性質
名前と識別子
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- 1-Chloro-7-(difluoromethoxy)isoquinoline
- 1206979-19-2
- Isoquinoline, 1-chloro-7-(difluoromethoxy)-
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- インチ: 1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H
- InChIKey: YQHFCRDBQRERKY-UHFFFAOYSA-N
- SMILES: ClC1C2C=C(C=CC=2C=CN=1)OC(F)F
計算された属性
- 精确分子量: 229.0105978g/mol
- 同位素质量: 229.0105978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- 密度みつど: 1.400±0.06 g/cm3(Predicted)
- Boiling Point: 327.2±37.0 °C(Predicted)
- 酸度系数(pKa): 1.42±0.33(Predicted)
1-Chloro-7-(difluoromethoxy)isoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C200150-50mg |
1-Chloro-7-(difluoromethoxy)isoquinoline |
1206979-19-2 | 50mg |
$ 760.00 | 2022-04-01 | ||
TRC | C200150-25mg |
1-Chloro-7-(difluoromethoxy)isoquinoline |
1206979-19-2 | 25mg |
$ 460.00 | 2022-04-01 |
1-Chloro-7-(difluoromethoxy)isoquinoline 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-Chloro-7-(difluoromethoxy)isoquinolineに関する追加情報
1-Chloro-7-(difluoromethoxy)isoquinoline: A Comprehensive Overview
The compound 1-Chloro-7-(difluoromethoxy)isoquinoline (CAS No. 1206979-19-2) is a highly specialized organic molecule belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic compounds that have garnered significant attention in the fields of pharmacology, organic synthesis, and materials science due to their diverse biological activities and structural versatility. The specific substitution pattern of this compound, featuring a chlorine atom at position 1 and a difluoromethoxy group at position 7, imparts unique chemical and physical properties that make it a valuable research subject.
Recent studies have highlighted the potential of 1-Chloro-7-(difluoromethoxy)isoquinoline as a promising candidate in drug discovery. Its structural features, including the electron-withdrawing groups (EWGs) such as chlorine and difluoromethoxy, enhance its ability to interact with biological targets. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-tumor activity by modulating key signaling pathways involved in cancer progression. The presence of EWGs also contributes to improved pharmacokinetic properties, such as enhanced solubility and bioavailability, which are critical for drug efficacy.
The synthesis of 1-Chloro-7-(difluoromethoxy)isoquinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study in *Organic Letters* detailed a novel route utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and selectivity. This approach not only simplifies the synthesis but also opens avenues for further functionalization of isoquinoline derivatives, enabling the exploration of new chemical space for drug development.
In terms of applications, 1-Chloro-7-(difluoromethoxy)isoquinoline has shown promise in various therapeutic areas beyond oncology. For example, its anti-inflammatory properties have been investigated in preclinical models of chronic inflammatory diseases, such as arthritis and neuroinflammation. Additionally, preliminary studies suggest potential anti-microbial activity against drug-resistant pathogens, addressing the urgent need for new antibiotics.
The structural uniqueness of 1-Chloro-7-(difluoromethoxy)isoquinoline also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored in the context of designing novel catalysts for industrial processes. Furthermore, its electronic properties render it suitable for applications in optoelectronics and sensor technologies.
Despite its potential, the development of 1-Chloro-7-(difluoromethoxy)isoquinoline into clinical use requires thorough safety assessments. Recent toxicological studies indicate that while the compound demonstrates low acute toxicity, long-term effects on organ systems need further investigation. Regulatory frameworks emphasize the importance of understanding both efficacy and safety profiles before advancing into human trials.
In conclusion, 1-Chloro-7-(difluoromethoxy)isoquinoline stands at the forefront of chemical innovation, offering exciting possibilities across multiple disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in future advancements in medicine and materials science.
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